N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide
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Description
N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O4S and its molecular weight is 462.56. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy and Fluorescence Properties
A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlighted the compound's excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
SB-399885, a compound closely related in structure, demonstrated cognitive enhancing properties in aged rat models, suggesting potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Enzyme Inhibition
Röver et al. (1997) reported on N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, providing a framework for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Selectivity of Herbicides
Research by Sweetser, Schow, and Hutchison (1982) on the metabolism of chlorsulfuron by plants indicated the selectivity of the herbicide for cereals, based on the ability of tolerant plants to rapidly metabolize the herbicide to an inactive product (Sweetser, Schow, & Hutchison, 1982).
Cyclooxygenase-2 Inhibitors
A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives by Hashimoto et al. (2002) identified potent, highly selective, and orally active COX-2 inhibitors, which are in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-18-10-9-12-21(16-18)26-27-22(20(3)32-26)17-28(23-13-6-7-14-24(23)31-4)33(29,30)25-15-8-5-11-19(25)2/h5-16H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAPXWBZGHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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